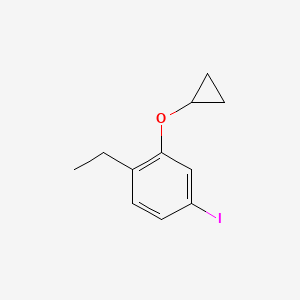

2-Cyclopropoxy-1-ethyl-4-iodobenzene

Description

2-Cyclopropoxy-1-ethyl-4-iodobenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a cyclopropoxy ether (-O-cyclopropyl) at position 2, an ethyl group (-CH₂CH₃) at position 1, and an iodine atom at position 4. This combination of substituents imparts unique steric and electronic properties, making it a compound of interest in pharmaceutical and materials science research.

Properties

Molecular Formula |

C11H13IO |

|---|---|

Molecular Weight |

288.12 g/mol |

IUPAC Name |

2-cyclopropyloxy-1-ethyl-4-iodobenzene |

InChI |

InChI=1S/C11H13IO/c1-2-8-3-4-9(12)7-11(8)13-10-5-6-10/h3-4,7,10H,2,5-6H2,1H3 |

InChI Key |

CZQNQTPFRYQQTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)I)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-1-ethyl-4-iodobenzene typically involves multiple steps, starting from simpler aromatic compounds

Iodination of Benzene: The initial step involves the iodination of benzene to form iodobenzene.

Introduction of Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the iodobenzene derivative.

Ethylation: The ethyl group can be introduced through Friedel-Crafts alkylation, using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 2-Cyclopropoxy-1-ethyl-4-iodobenzene follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-1-ethyl-4-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form deiodinated products.

Coupling Reactions: It can participate in metal-catalyzed coupling reactions such as the Heck reaction and Sonogashira coupling.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases.

Major Products Formed

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of deiodinated or reduced benzene derivatives.

Coupling: Formation of biaryl compounds or other coupled products.

Scientific Research Applications

2-Cyclopropoxy-1-ethyl-4-iodobenzene has several applications in scientific research:

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-1-ethyl-4-iodobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions through its functional groups. The iodine atom, being a good leaving group, facilitates substitution and coupling reactions. The cyclopropoxy and ethyl groups influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2-cyclopropoxy-1-ethyl-4-iodobenzene can be contextualized by comparing it to analogs such as 2-chloro-4-cyclopropyl-1-iodobenzene (CAS: 2225141-53-5), a compound documented in the literature . Below is a detailed analysis:

Structural Differences and Implications

- Electronic Effects: The cyclopropoxy group in the target compound introduces an electron-donating ether oxygen, which may stabilize adjacent electrophilic sites.

- Steric Profile : The ethyl group in the target compound adds steric bulk compared to the smaller cyclopropyl group in the analog, which could influence binding affinities in biological systems or catalytic processes.

Physicochemical Properties

- Lipophilicity: The ethyl and cyclopropoxy groups likely increase logP (octanol-water partition coefficient) compared to the chloro-cyclopropyl analog, enhancing membrane permeability in biological contexts.

- Thermal Stability: The iodine atom’s polarizability may reduce melting and boiling points relative to non-halogenated analogs, though this remains speculative without empirical validation.

Q & A

Q. What are effective strategies for conducting a literature review on 2-cyclopropoxy-1-ethyl-4-iodobenzene to identify research gaps?

- Methodological Answer :

Begin by applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential research questions . Use databases like PubMed, Reaxys, and SciFinder to collate existing studies on iodobenzene derivatives, focusing on synthesis, reactivity, and applications. Critically analyze literature for inconsistencies, such as conflicting reports on reaction yields or stability under specific conditions. Highlight gaps in mechanistic understanding, such as the role of cyclopropoxy groups in directing electrophilic substitution reactions. Frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) can refine objectives, e.g., comparing synthetic efficiency of 2-cyclopropoxy-1-ethyl-4-iodobenzene with analogous halogenated aromatics .

Q. What safety protocols are critical when handling 2-cyclopropoxy-1-ethyl-4-iodobenzene in laboratory settings?

- Methodological Answer :

Implement engineering controls (e.g., fume hoods, closed-system synthesis) to minimize airborne exposure, as recommended for iodinated aromatics . Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. For spills, employ absorbent materials and avoid aqueous rinses to prevent iodobenzene dispersion. Store the compound in amber glass under inert gas, referencing protocols for similar halogenated compounds . Regular monitoring of airborne concentrations via gas chromatography is advised to ensure compliance with occupational exposure limits .

Q. What physicochemical properties of 2-cyclopropoxy-1-ethyl-4-iodobenzene are most relevant to experimental design?

- Methodological Answer :

Prioritize characterization of solubility (in polar vs. nonpolar solvents), thermal stability (via differential scanning calorimetry), and reactivity (e.g., susceptibility to nucleophilic attack at the iodine site). Compare data with structurally similar compounds like 4-iodoanisole to infer trends. Note that limited published data on this specific compound necessitates primary experimentation, including NMR and FTIR to confirm functional group integrity post-synthesis .

Advanced Research Questions

Q. How can synthetic challenges in preparing 2-cyclopropoxy-1-ethyl-4-iodobenzene be systematically addressed?

- Methodological Answer :

The cyclopropoxy group’s strain may lead to undesired ring-opening during iodination. Optimize reaction conditions (e.g., low-temperature iodination using N-iodosuccinimide) to preserve the cyclopropane ring . Employ HPLC-MS to track byproducts and adjust stoichiometry. For purification, use column chromatography with hexane/ethyl acetate gradients, referencing protocols for halogenated ethers . Computational modeling (e.g., DFT calculations) can predict reaction pathways and guide catalyst selection .

Q. How should researchers resolve contradictions in spectroscopic data during compound characterization?

- Methodological Answer :

Contradictions in NMR or mass spectra may arise from isomerism or solvent interactions. Perform multidimensional NMR (e.g., HSQC, HMBC) to resolve signal overlap. Cross-validate with high-resolution mass spectrometry (HRMS) and compare with simulated spectra from tools like ACD/Labs. For inconsistent melting points, conduct differential thermal analysis (DTA) under controlled atmospheres. Document iterative refinements to align experimental data with theoretical predictions, as emphasized in qualitative research frameworks .

Q. What computational approaches are suitable for studying the electronic effects of the cyclopropoxy group in this compound?

- Methodological Answer :

Use density functional theory (DFT) to model the electron-withdrawing/donating effects of the cyclopropoxy substituent on the aromatic ring. Compare frontier molecular orbitals (HOMO/LUMO) with non-cyclopropoxy analogs to predict reactivity. Validate with electrochemical methods (e.g., cyclic voltammetry) to measure redox potentials. Integrate computational and experimental data to refine mechanistic hypotheses, a practice aligned with iterative research design .

Q. How can ethical and practical considerations in data sharing be balanced for hazardous compounds like 2-cyclopropoxy-1-ethyl-4-iodobenzene?

- Methodological Answer :

Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) while restricting sensitive data (e.g., detailed synthesis protocols) to secure repositories. Collaborate with institutional review boards to anonymize datasets without compromising reproducibility. Reference guidelines from the European Open Science Cloud for managing hazardous compound data, emphasizing transparency in safety protocols over proprietary methods .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.